1-(Thiophene-3-carbonyl)azetidin-3-ol
Overview
Description
1-(Thiophene-3-carbonyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
The primary target of “1-(Thiophene-3-carbonyl)azetidin-3-ol” is Glutamate racemase . Glutamate racemase is an enzyme that plays a crucial role in the biosynthesis of the bacterial cell wall .
Mode of Action
It is known to interact with its target, glutamate racemase . The interaction between the compound and its target may result in changes that affect the function of the enzyme .
Biochemical Pathways
Given its target, it is likely to affect the pathways related to the biosynthesis of the bacterial cell wall .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given its target, it is likely to affect the structure and function of the bacterial cell wall .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Preparation Methods
The synthesis of 1-(Thiophene-3-carbonyl)azetidin-3-ol typically involves the reaction of thiophene-3-carboxylic acid with azetidin-3-ol under specific conditions. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond between the thiophene and azetidine rings .
Chemical Reactions Analysis
1-(Thiophene-3-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Scientific Research Applications
1-(Thiophene-3-carbonyl)azetidin-3-ol has several scientific research applications:
Comparison with Similar Compounds
1-(Thiophene-3-carbonyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(Thiophene-3-carbonyl)azetidin-3-amine: This compound has an amine group instead of a hydroxyl group, which can alter its reactivity and biological activity.
1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione: This derivative features a pyrrolidine-2,5-dione moiety, which can introduce additional functional properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYCBNBOUUYMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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